molecular formula C12H13N5O4 B2736088 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide CAS No. 1351614-13-5

2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

Cat. No. B2736088
CAS RN: 1351614-13-5
M. Wt: 291.267
InChI Key: YZBCVPBPTJJJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.
BenchChem offers high-quality 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis Techniques

Research has demonstrated methods for synthesizing oxazole derivatives, which are closely related to the compound . For example, efficient synthesis techniques involving intramolecular copper-catalyzed cyclization of functionalized enamides have been developed, leading to 2-phenyl-4,5-substituted oxazoles with various functionalities (S. Vijay Kumar et al., 2012). Such methods could potentially be adapted or serve as inspiration for synthesizing the target compound.

Reactivity and Applications

The compound's structural components, such as the oxazole and oxadiazole rings, are of particular interest due to their presence in biologically active molecules. Oxadiazoles, for instance, have been explored for their pharmaceutical applications, including antimicrobial and antiprotozoal activities (Y. Dürüst et al., 2012). Furthermore, methods for high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in continuous flow reactors have been reported, highlighting the compound's relevance in drug discovery cycles (A. Bogdan et al., 2015).

Potential for Drug Development

Biological Activities

Compounds featuring oxazole and oxadiazole moieties have been evaluated for a range of medicinal applications due to their structural similarity to peptides and their ability to mimic the bioisostere of carboxylic acid and carboxamide groups (S. Aggarwal et al., 2020). This suggests potential research applications of 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide in developing new pharmaceutical agents.

Synthetic Pathways

Innovative synthetic pathways that lead to structurally related compounds, such as the use of copper-catalyzed intramolecular cyclization, offer valuable insights for synthesizing and exploring the applications of the target compound in scientific research (S. Vijay Kumar et al., 2012).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-6-14-9(21-17-6)4-13-11(19)8-5-20-12(15-8)16-10(18)7-2-3-7/h5,7H,2-4H2,1H3,(H,13,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCVPBPTJJJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

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